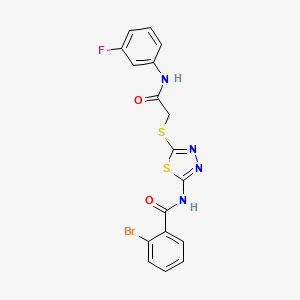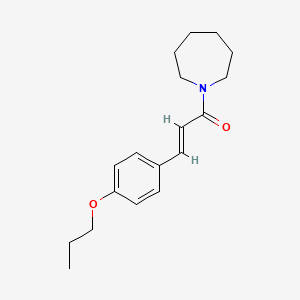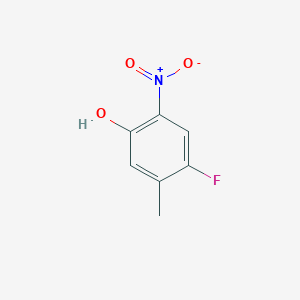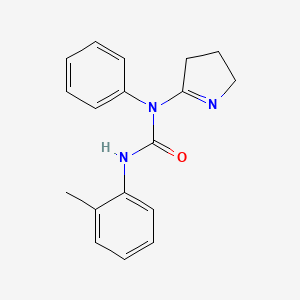![molecular formula C20H18N4O4S B2795442 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897474-00-9](/img/structure/B2795442.png)
1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a compound that contains a benzothiazole ring, which is a heterocyclic compound . It also contains a piperazine ring and a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these compounds are synthesized by coupling substituted 2-amino benzothiazoles with other compounds.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . For example, the presence of a benzothiazole ring can be confirmed by the characteristic C=N stretching frequency in the IR spectrum .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the functional groups it contains. For example, it is likely to be a solid at room temperature . Its solubility would depend on the polarity of the solvent .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications.
Anti-inflammatory Activity
Thiazole derivatives have been shown to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity, making them potentially useful in the fight against various types of infections .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties . This could make them useful in the treatment of fungal infections.
Antiviral Activity
Thiazole derivatives have shown antiviral activity . This suggests they could potentially be used in the development of new antiviral medications.
Antitumor and Cytotoxic Activity
Thiazole derivatives have demonstrated antitumor and cytotoxic activity . This suggests they could potentially be used in the development of new cancer treatments.
Anti-tubercular Activity
Benzothiazole based compounds have shown promising results against M. tuberculosis . This suggests that thiazole derivatives could potentially be used in the development of new treatments for tuberculosis.
Future Directions
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with their targets in various ways, leading to a range of biological effects . For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole, a component of this compound, in water, alcohol, and ether, suggests potential routes of absorption and distribution
Result of Action
Thiazole derivatives have been found to exhibit a range of effects at the molecular and cellular level, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
The solubility of thiazole, a component of this compound, in various solvents suggests that the compound’s action could potentially be influenced by the solvent environment .
properties
IUPAC Name |
1-[4-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13(25)14-2-4-15(5-3-14)19(26)22-8-10-23(11-9-22)20-21-17-7-6-16(24(27)28)12-18(17)29-20/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWFCRYRCBTXKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]methanesulfonamide](/img/structure/B2795362.png)
![(E)-2-cyano-3-[2-(2,4-dichlorophenoxy)phenyl]-2-propenethioamide](/img/structure/B2795363.png)



![N-(benzo[d]thiazol-2-yl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2795373.png)
![5-Methyl-2-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]pyrimidine](/img/structure/B2795374.png)
![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2795375.png)
![2-({1-[6-(dimethylamino)pyridazine-3-carbonyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2795376.png)


